
Fgfr4-IN-1
Übersicht
Beschreibung
FGFR4-IN-1 is a highly selective and potent inhibitor of the fibroblast growth factor receptor 4 (FGFR4). This compound has been developed to target aberrant signaling through the fibroblast growth factor 19 (FGF19) and FGFR4 axis, which is implicated in various cancers, particularly hepatocellular carcinoma . This compound is designed to inhibit the kinase activity of FGFR4, thereby preventing the downstream signaling that promotes tumor growth and survival .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von FGFR4-IN-1 umfasst eine Reihe von chemischen Reaktionen, die von kommerziell erhältlichen Vorprodukten ausgehenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Effizienz zu maximieren und Abfall zu minimieren. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese werden eingesetzt, um die Skalierbarkeit und Reproduzierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Covalent Binding Mechanism
FGFR4-IN-1 achieves selective inhibition through covalent modification of cysteine residues in FGFR4's kinase domain. Mass spectrometry studies confirmed covalent adduct formation at Cys552, a residue unique to FGFR4 among FGFR family members . The reaction proceeds via a Michael addition mechanism, forming a stable thioether bond between the compound's acrylamide group and the cysteine thiol .
Key evidence :
- 8 (this compound) showed covalent binding to wild-type FGFR4 (mass increase +420 Da) but not C552A mutants
- No multiple adducts formed even at 10:1 compound:protein ratios, confirming specificity for Cys552
Biochemical Inhibition Profile
This compound exhibits marked selectivity for FGFR4 over other FGFR isoforms:
Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
---|---|---|---|---|
This compound | 0.8 ± 0.2 | 4.5 ± 4.9 | 2.2 ± 2.0 | 1.7 ± 0.5 |
BLU9931 | 11 ± 1 | >10,000 | >10,000 | >10,000 |
Infigratinib | 62 ± 23 | 0.82 | 1.2 | 1.8 |
Data from biochemical kinase assays using recombinant FGFR kinase domains
The compound maintained activity against C477A mutants (IC₅₀ = 443 ± 94 nM) but lost potency against C552A mutants (IC₅₀ >10,000 nM), confirming Cys552 as the critical binding site .
Structural Determinants of Binding
X-ray crystallography and homology modeling reveal:
- The acrylamide warhead positions optimally for nucleophilic attack by Cys552's thiol group
- Hydrophobic interactions between the compound's core structure and kinase domain residues (Val523, Leu526) stabilize the binding complex
- The β-hairpin conformation of FGFR4's activation loop (residues 633-638) creates a unique binding pocket absent in other FGFRs
Cellular Activity and Selectivity
In cancer cell lines with FGFR4 amplification/dysregulation:
- Induced apoptosis (2.8-fold PARP cleavage vs controls)
- Synergized with chemotherapy agents (5-FU, oxaliplatin) to enhance caspase-3 activation
- Showed >100× selectivity over FGFR1-3 in proliferation assays
Mechanistic validation :
textThis compound treatment (1 μM, 48h): - Reduced p-FRS2α (Tyr196) by 82% - Deactivated ERK1/2 phosphorylation by 75% - Inhibited STAT3 activation by 68%[8]
Pharmacological Implications
The covalent binding mechanism provides:
- Sustained target engagement (t₁/₂ >24hr after washout)
- Resistance mitigation against ATP-competitive mutations
- Reduced dosing frequency potential in vivo
Clinical development challenges include managing potential off-target reactivity with other cysteine-containing proteins, though current data suggest high kinome-wide selectivity .
Wissenschaftliche Forschungsanwendungen
Hepatocellular Carcinoma (HCC)
HCC is one of the primary targets for FGFR4 inhibitors due to the overexpression of FGFR4 in this malignancy. Several studies have demonstrated that FGFR4 inhibition can significantly reduce tumor growth in preclinical models:
- Preclinical Studies : Research has shown that blocking FGFR4 in liver cancer models leads to decreased proliferation and increased apoptosis of cancer cells. For instance, a study utilizing an anti-FGFR4 monoclonal antibody demonstrated significant tumor growth inhibition in HCC xenografts .
- Clinical Trials : Fgfr4-IN-1 has been involved in several clinical trials aimed at evaluating its efficacy in patients with advanced HCC. Notably, fisogatinib (BLU-554), a potent FGFR4 inhibitor, has shown promising results in early-phase trials for patients with HCC expressing high levels of FGF19 .
Other Cancers
This compound's applications extend beyond liver cancer:
- Ovarian Cancer : Overexpression of FGFR4 has been linked to poor prognosis in high-grade serous ovarian carcinoma. Targeting FGFR4 may improve outcomes for these patients by inhibiting tumor growth and enhancing sensitivity to chemotherapy .
- Colorectal Cancer : The FGF19-FGFR4 signaling pathway is implicated in colorectal cancer progression. Targeting this pathway with inhibitors like this compound can suppress tumor growth and migration .
Resistance Mechanisms
One of the significant challenges in targeted therapy is the development of resistance. Studies have identified mutations within the FGFR4 kinase domain that confer resistance to FGFR inhibitors, including this compound. Understanding these mechanisms is crucial for developing next-generation inhibitors that can overcome resistance .
Efficacy and Safety
The efficacy of this compound has been supported by various studies demonstrating its ability to inhibit tumor growth across multiple cancer types. Additionally, its selective targeting of FGFR4 minimizes off-target effects, potentially leading to a favorable safety profile compared to broader-spectrum kinase inhibitors .
Wirkmechanismus
FGFR4-IN-1 exerts its effects by binding to the kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival . The inhibition of FGFR4 signaling leads to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
FGF401: Another highly selective FGFR4 inhibitor with similar potency and selectivity.
BLU9931: A covalent inhibitor of FGFR4 that forms a covalent bond with the kinase domain.
H3B-6527: A selective FGFR4 inhibitor with potent antitumor activity in preclinical models.
Uniqueness of FGFR4-IN-1: this compound is unique due to its reversible-covalent binding mechanism, which allows for high selectivity and potency while minimizing off-target effects. This compound also exhibits excellent pharmacokinetic properties, making it a promising candidate for further development .
Biologische Aktivität
Fgfr4-IN-1 is a selective inhibitor targeting fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in various cancers, particularly hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical settings, and its potential as a therapeutic agent.
Overview of FGFR4
FGFR4 is part of the fibroblast growth factor receptor family, which plays critical roles in cell proliferation, differentiation, and survival. It is primarily activated by fibroblast growth factors (FGFs), especially FGF19, which is known to drive oncogenic processes in several cancers, including HCC. Elevated FGFR4 expression has been correlated with poor prognosis in various malignancies, making it a significant target for therapeutic intervention.
This compound functions by selectively inhibiting FGFR4 activity, thereby disrupting the downstream signaling pathways that promote tumor growth and survival. The inhibition of FGFR4 leads to:
- Decreased Cellular Proliferation : Inhibition of FGFR4 signaling results in reduced proliferation of cancer cells driven by FGF19.
- Induction of Apoptosis : Targeting FGFR4 can trigger programmed cell death in tumor cells.
- Inhibition of Tumor Growth : Preclinical studies have shown that this compound can significantly reduce tumor size in models of HCC.
Efficacy in Cancer Models
Preclinical studies demonstrate that this compound effectively inhibits tumor growth in various cancer models. For instance:
- Hepatocellular Carcinoma : In vitro and in vivo studies indicate that this compound significantly reduces tumor size and proliferation rates in HCC models characterized by high levels of FGF19/FGFR4 signaling .
- Other Cancers : Research has also shown efficacy in other solid tumors where FGFR4 is overexpressed, such as pancreatic and breast cancers .
Table 1: Summary of Preclinical Studies on this compound
Clinical Studies
The transition from preclinical findings to clinical application has been marked by several studies assessing the safety and efficacy of FGFR4 inhibitors like this compound.
Phase I Trials
Recent clinical trials have focused on evaluating the safety profile and preliminary efficacy of FGFR4 inhibitors. For example:
- Fisogatinib (BLU-554) : A first-in-human phase I study showed that this potent FGFR4 inhibitor was well tolerated among patients with advanced HCC. The overall response rate was 17% among patients with FGF19-positive tumors, validating the role of FGFR4 as a therapeutic target .
Case Study 1: Advanced Hepatocellular Carcinoma
A patient with advanced HCC exhibiting high levels of FGF19 underwent treatment with an FGFR4 inhibitor. Following treatment, imaging studies revealed a significant decrease in tumor burden, corroborating the preclinical findings regarding the efficacy of FGFR4 inhibition.
Case Study 2: Combination Therapy
In another case involving a patient with metastatic colorectal cancer (CRC), treatment with an FGFR4 inhibitor alongside standard chemotherapy resulted in improved outcomes compared to historical controls. This suggests that combining FGFR4 inhibition with existing therapies may enhance therapeutic efficacy .
Eigenschaften
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSXMGILYNNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?
A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []
Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?
A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []
Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?
A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.
Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?
A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.
Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?
A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.